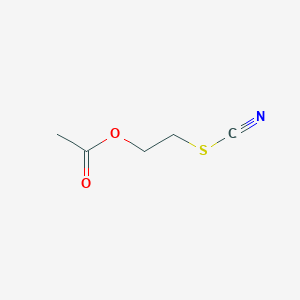![molecular formula C11H11NO B8788462 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE CAS No. 59433-90-8](/img/structure/B8788462.png)
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE is a complex organic compound that belongs to the class of naphthoazetones. This compound is characterized by its unique fused ring structure, which includes a naphthalene ring system fused with an azetidinone ring. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring System: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Cyclization to Form the Azetidinone Ring: The naphthalene derivative undergoes cyclization with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the azetidinone ring.
Hydrogenation: The final step involves hydrogenation to reduce any double bonds and stabilize the tetrahydronaphthoazetone structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles like halogens or nitro compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE can be compared with other similar compounds, such as:
Tetrahydronaphtho[2,3-b]furan: This compound has a similar naphthalene ring system but includes a furan ring instead of an azetidinone ring.
Tetrahydronaphtho[1,2-b]furan: Another similar compound with a furan ring, differing in the position of the fused ring system.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical properties and reactivity compared to its furan analogs.
Propriétés
Numéro CAS |
59433-90-8 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one |
InChI |
InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13) |
Clé InChI |
RVCIXYMGIRZTFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3C1C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


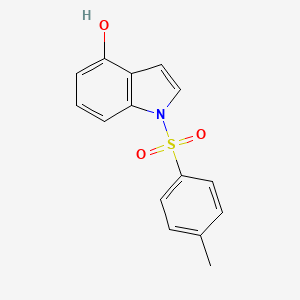
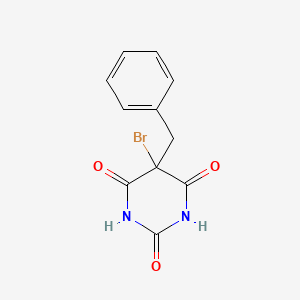
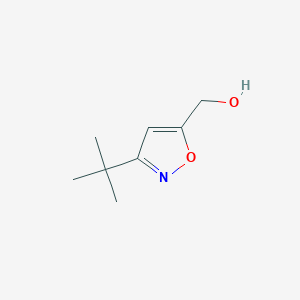

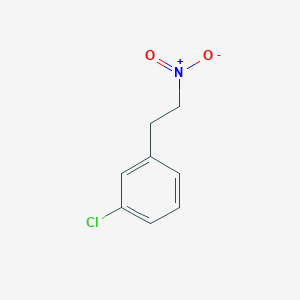
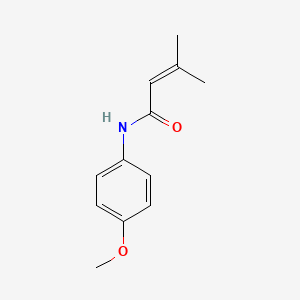
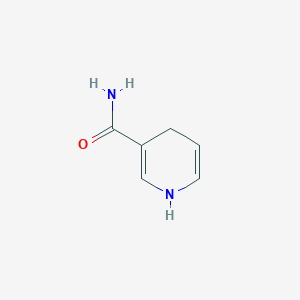
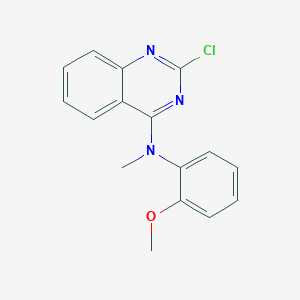
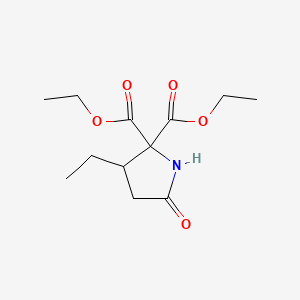
![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)
![4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)

![N-[3-(4-Pyridyl)propyl]phthalimide](/img/structure/B8788475.png)
